molecular formula C28H34N2O7S B8228251 Z-L-Lysine benzyl ester 4-toluenesulfonate salt

Z-L-Lysine benzyl ester 4-toluenesulfonate salt

Cat. No.: B8228251
M. Wt: 542.6 g/mol
InChI Key: PERBHXHGFSEBTK-FYZYNONXSA-N
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Description

Z-L-Lysine benzyl ester 4-toluenesulfonate salt is a protected lysine derivative widely used in peptide synthesis. The "Z" (benzyloxycarbonyl) group protects the ε-amino group of lysine, while the α-amino group is typically Boc-protected (tert-butyloxycarbonyl) in related intermediates . The benzyl ester enhances solubility in organic solvents, and the 4-toluenesulfonate (tosylate) counterion stabilizes the compound, improving crystallinity. This derivative is critical for site-specific modifications, such as cross-linking experiments involving Schiff base formation, as demonstrated in oligonucleotide-peptide interactions .

Properties

IUPAC Name

benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4.C7H8O3S/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);2-5H,1H3,(H,8,9,10)/t19-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERBHXHGFSEBTK-FYZYNONXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Z-L-Lysine benzyl ester 4-toluenesulfonate salt typically involves the protection of the lysine amino group with a benzyloxycarbonyl (Z) group and the esterification of the carboxyl group with benzyl alcohol. The resulting compound is then reacted with 4-toluenesulfonic acid to form the final salt . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Chemical Reactions Analysis

Z-L-Lysine benzyl ester 4-toluenesulfonate salt undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, hydrogenation catalysts, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

L-Valine Benzyl Ester 4-Toluenesulfonate Salt

  • Molecular Formula: C₁₂H₁₇NO₂·C₇H₈O₃S
  • Molecular Weight : 379.47 g/mol
  • Purity : ≥95%
  • Melting Point : 158°C
  • Applications : Used in peptide synthesis and as a chiral building block.
  • Safety : Hazardous (H317: May cause allergic skin reaction; H319: Causes serious eye irritation) .

Key Differences :

  • Valine’s branched aliphatic side chain contrasts with lysine’s linear, ε-amino-containing structure.
  • Lower molecular weight (379.47 vs. ~450–500 g/mol estimated for Z-L-lysine derivative) due to simpler side chain.

L-Tyrosine Benzyl Ester p-Toluenesulfonate Salt

  • Molecular Formula: C₁₆H₁₅NO₃·C₇H₈O₃S
  • Synonym: H-Tyr-OBzl.TosOH
  • Applications : Key intermediate in synthesizing tyrosine-containing peptides and glycoconjugates.
  • Structural Feature: Contains a phenolic hydroxyl group on the aromatic side chain, enabling phosphorylation or glycosylation .

Key Differences :

  • Tyrosine’s aromatic hydroxyl group introduces polarity and reactivity absent in Z-L-lysine derivatives.
  • Tosylate enhances stability during solid-phase peptide synthesis.

L-Leucine Benzyl Ester 4-Toluenesulfonate Salt

  • Molecular Formula: C₁₃H₁₉NO₂·C₇H₈O₃S
  • Molecular Weight : 393.5 g/mol
  • Storage : Requires refrigeration (+2 to +8°C) .
  • Applications: Utilized in hydrophobic peptide segments due to leucine’s non-polar side chain.

Key Differences :

  • Leucine’s hydrophobic isobutyl side chain contrasts with lysine’s hydrophilic, positively charged ε-amino group (when deprotected).
  • Higher molecular weight than valine but lower than Z-L-lysine derivatives.

Glycine Benzyl Ester p-Toluenesulfonate Salt

  • Molecular Formula: C₈H₉NO₂·C₇H₈O₃S
  • Applications : Intermediate in racemic pharmaceuticals (e.g., racecadotril) .
  • Physical Properties : Colorless solid with high solubility in polar solvents.

Key Differences :

  • Glycine lacks a side chain, simplifying its structure but limiting functional diversity compared to Z-L-lysine.
  • Lower molecular weight (est. ~307 g/mol) due to minimal side-chain contribution.

4-Hydroxy-L-Proline Benzyl Ester 4-Toluenesulfonate

  • CAS : 88501-00-2
  • Applications : Used in collagen-mimetic peptides and constrained cyclic analogs .
  • Structural Feature : Rigid pyrrolidine ring with a hydroxyl group, enabling hydrogen bonding.

Key Differences :

  • Proline’s cyclic structure imposes conformational restrictions, unlike lysine’s flexible side chain.
  • Hydroxyl group adds polarity distinct from Z-L-lysine’s amino functionality.

L-Phenylalanine Benzyl Ester p-Toluenesulfonate

  • CAS : 88224-00-4
  • Synonym: H-Phe-OBzl p-tosylate
  • Applications : Precursor for aromatic peptide motifs and enzyme substrates .

Key Differences :

  • Phenylalanine’s benzyl side chain is hydrophobic and aromatic, unlike lysine’s charged ε-amino group.
  • Higher lipophilicity impacts membrane permeability in drug design.

L-Alanine Benzyl Ester Tosylate

  • Molecular Formula: C₁₀H₁₃NO₂·C₇H₈O₃S
  • Applications : Building block for short peptides and β-lactam antibiotics .

Key Differences :

  • Alanine’s methyl side chain offers minimal steric hindrance, contrasting with lysine’s extended side chain.
  • Simpler structure reduces synthetic complexity compared to Z-protected lysine derivatives.

Biological Activity

Z-L-Lysine benzyl ester 4-toluenesulfonate salt (CAS Number: 42406-73-5) is a compound that has garnered attention for its potential biological activities, particularly in enzymatic reactions and peptide synthesis. This article synthesizes current research findings, highlighting its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₂₀N₂O₂
  • Molecular Weight : 236.31 g/mol
  • LogP : 2.5867
  • Solubility : Information on solubility is limited; however, the compound is generally expected to be soluble in organic solvents due to the presence of the benzyl ester group.

The biological activity of this compound is primarily attributed to its ability to act as a substrate for various enzymes, particularly proteases. The benzyl ester moiety enhances substrate affinity and specificity, facilitating more efficient enzymatic reactions compared to other ester groups. For example, studies have shown that the benzyl ester group significantly increases the polymerization efficiency of amino acids when catalyzed by enzymes like papain .

Enzymatic Activity

  • Substrate Affinity : The presence of the benzyl group allows for better interaction with enzyme active sites, thereby increasing the rate of peptide bond formation through aminolysis.
  • Broadening Specificity : The compound's structure enables it to be utilized with a wider range of substrates, enhancing its utility in synthetic biology applications.

Peptide Synthesis

This compound has been employed in the synthesis of peptides through enzymatic catalysis. Its efficacy in this regard has been demonstrated in various studies:

  • Study on Papain-Catalyzed Reactions : Research indicated that the benzyl ester derivative allowed for a more balanced polymerization of alanine and glycine, demonstrating improved reactivity and yield compared to other esters .
  • Thermal Stability : The secondary structure and thermal properties of peptides synthesized using this compound were found to be influenced by the amino acid composition, indicating that the choice of ester affects not only reactivity but also product stability .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to other related compounds:

CompoundBiological ActivityMIC (µg/mL)Enzyme Interaction
This compoundPeptide synthesisN/AEnhanced substrate affinity
Marine Cyclic PeptidesAntibacterial0.025 - 1.25Variable
Other Benzyl Ester DerivativesAntiviral (HIV)N/AModerate

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